molecular formula C11H15ClO3S B1427181 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride CAS No. 1018271-57-2

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride

Cat. No.: B1427181
CAS No.: 1018271-57-2
M. Wt: 262.75 g/mol
InChI Key: YZRONNPQTFEACP-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfonate ester derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(2,3-Dimethylphenoxy)propan-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(2,3-Dimethylphenoxy)propan-1-ol+SOCl23-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride+SO2+HCl\text{3-(2,3-Dimethylphenoxy)propan-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(2,3-Dimethylphenoxy)propan-1-ol+SOCl2​→3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess thionyl chloride and a suitable solvent, such as dichloromethane, can help drive the reaction to completion. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used solvents for these reactions.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent hydrolysis.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Bioconjugation: In the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Material Science: In the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenoxy)propane-1-sulfonyl chloride
  • 3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride
  • 3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride

Uniqueness

3-(2,3-Dimethylphenoxy)propane-1-sulfonyl chloride is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and the steric effects in its reactions. This positioning can lead to different reaction outcomes compared to its isomers.

Properties

IUPAC Name

3-(2,3-dimethylphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-9-5-3-6-11(10(9)2)15-7-4-8-16(12,13)14/h3,5-6H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRONNPQTFEACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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